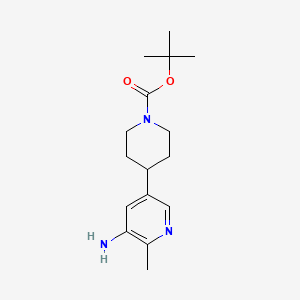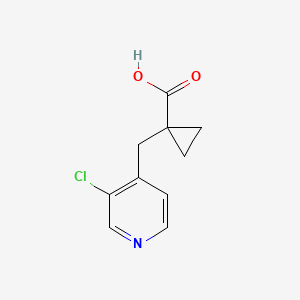
1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10ClNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a chloropyridinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Chloropyridinylmethyl Intermediate: The starting material, 3-chloropyridine, undergoes a reaction with a suitable alkylating agent to form the 3-chloropyridinylmethyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent such as diazomethane or a similar cyclopropanating agent under controlled conditions to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions: 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学的研究の応用
1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Fluoropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Methylpyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
Comparison: 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
1-[(3-chloropyridin-4-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-12-4-1-7(8)5-10(2-3-10)9(13)14/h1,4,6H,2-3,5H2,(H,13,14) |
InChIキー |
XWAWFCACHQUNIQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=NC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)



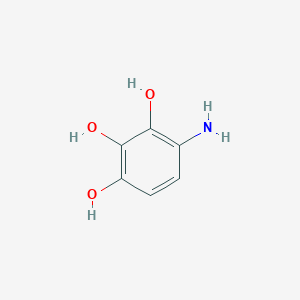
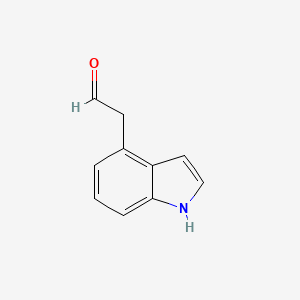
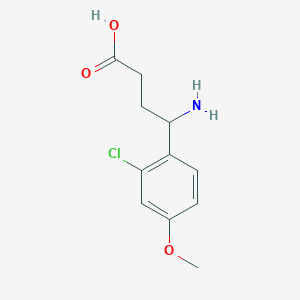

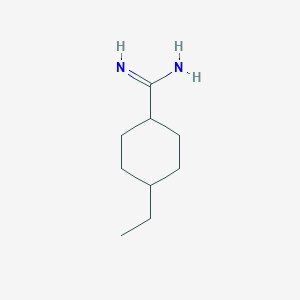
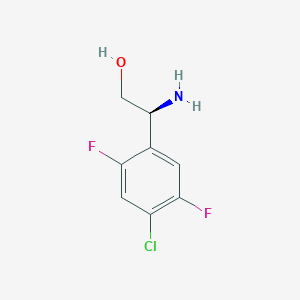


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
